Technical Guide: Strategic Utilization of (R)-4-(1-Aminobutyl)benzonitrile HCl in Medicinal Chemistry
Technical Guide: Strategic Utilization of (R)-4-(1-Aminobutyl)benzonitrile HCl in Medicinal Chemistry
The following technical guide details the chemical profile, synthesis, and application of (R)-4-(1-Aminobutyl)benzonitrile hydrochloride (CAS 1213343-20-4). This document is structured for researchers and process chemists requiring high-fidelity protocols and mechanistic insights.
[1]
Executive Summary & Chemical Profile
(R)-4-(1-Aminobutyl)benzonitrile hydrochloride (CAS 1213343-20-4) is a high-value chiral building block characterized by a benzylic primary amine and a para-positioned nitrile group.[1][2] This dual-functionality makes it a critical synthon in the synthesis of bioactive small molecules, particularly for G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors where the chiral alpha-propylbenzylamine motif dictates binding affinity.[1]
Unlike simple benzylamines, the alpha-propyl chain introduces significant steric bulk and lipophilicity, often exploiting hydrophobic pockets in target proteins (e.g., PPARs, Calcium-Sensing Receptors).[1] The para-cyano group serves as a versatile handle for further derivatization into tetrazoles, amides, or carboxylic acids.[1]
Chemical Identity Table
| Property | Specification |
| Chemical Name | (R)-4-(1-Aminobutyl)benzonitrile hydrochloride |
| CAS Number | 1213343-20-4 |
| Molecular Formula | C₁₁H₁₅ClN₂ (Salt) / C₁₁H₁₄N₂ (Free Base) |
| Molecular Weight | 210.70 g/mol (HCl salt) |
| Chirality | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Melting Point | 215–220 °C (Decomposes) |
| SMILES | CCCCC1=CC=C(C#N)C=C1.Cl |
Synthesis & Manufacturing Methodologies
The synthesis of CAS 1213343-20-4 requires strict control over stereochemistry.[1] While classical resolution (crystallization with chiral acids) is possible, it is low-yielding (max 50%).[1] Modern medicinal chemistry prioritizes Asymmetric Synthesis .[1]
Two primary routes are recommended based on scale and available equipment:
-
Biocatalytic Transamination (Green, High %ee, Scalable).
-
Ellman’s Auxiliary Approach (Versatile, Lab-scale).[1]
Route A: Biocatalytic Transamination (Recommended)
This method utilizes an
Mechanistic Insight
The enzyme facilitates the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate.[1] The chiral environment of the enzyme active site ensures the exclusive formation of the (R)-enantiomer.
Protocol:
-
Substrate Preparation: Dissolve 4-butyrylbenzonitrile (10 mM) in a phosphate buffer (100 mM, pH 7.5) containing DMSO (5% v/v) to enhance solubility.[1]
-
Cofactor Addition: Add Pyridoxal-5'-phosphate (PLP) (1 mM) as the cofactor.[1]
-
Amine Donor: Add Isopropylamine (1.0 M) as the amine donor.
-
Enzyme Initiation: Add the specific (R)-selective
-transaminase (e.g., Arthrobacter sp.[1] variant) [Codexis or similar library]. -
Incubation: Shake at 30°C for 24 hours.
-
Workup:
-
Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. Filter the precipitate to obtain (R)-4-(1-Aminobutyl)benzonitrile HCl .[1]
Route B: Ellman’s Sulfinamide Synthesis (Lab Scale)
For laboratories without enzyme libraries, the Ellman auxiliary provides a reliable chemical route, though care must be taken to prevent nitrile attack by Grignard reagents.[1]
Critical Modification: To preserve the nitrile, use 4-cyanobenzaldehyde and add the propyl chain via a mild organozinc reagent, or start with 4-bromobenzaldehyde and perform cyanation after amine formation.[1]
Preferred Sequence (Cyanation-Last):
-
Condensation of 4-bromobenzaldehyde with (R)-tert-butanesulfinamide
Chiral Sulfinimine.[1] -
Diastereoselective addition of Propylmagnesium bromide at -78°C
Sulfinamide.[1] -
Rosenmund-von Braun Reaction: Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) to convert Ar-Br to Ar-CN.[1]
-
Acidic cleavage (HCl/MeOH)
Target HCl salt.[1]
Visualization: Synthesis Workflows
The following diagram illustrates the logical flow for both synthesis routes, highlighting the critical decision points.
Caption: Comparative synthesis workflows. Route A (Green) offers fewer steps and higher atom economy compared to the multi-step chemical Route B (Red).
Quality Control & Analytical Standards
Trustworthiness in data is paramount.[1] The following analytical protocols ensure the identity and purity of the compound.
Chiral HPLC Method (Enantiomeric Excess)
To validate the (R)-configuration, use the following method. The (S)-enantiomer (CAS 1212849-38-1) should be used as a reference standard.[1]
-
Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Nitrile absorption).[1]
-
Expected Retention:
-
Acceptance Criteria: ee > 98.0%.
1H NMR Validation (DMSO-d6, 400 MHz)
-
δ 8.60 (br s, 3H, NH3+) : Ammonium protons.[1]
-
δ 7.92 (d, J=8.2 Hz, 2H) : Aromatic protons ortho to CN.[1]
-
δ 7.70 (d, J=8.2 Hz, 2H) : Aromatic protons meta to CN.[1]
-
δ 4.35 (m, 1H) : Benzylic CH (Chiral center).[1]
-
δ 1.90 - 1.75 (m, 2H) : Propyl CH2 (C2).[1]
-
δ 1.25 - 1.10 (m, 2H) : Propyl CH2 (C3).[1]
-
δ 0.85 (t, J=7.4 Hz, 3H) : Terminal Methyl.[1]
Applications in Drug Discovery[1]
This compound serves as a "privileged scaffold" intermediate.[1] Its structural rigidity (phenyl ring) combined with a flexible hydrophobic tail (butyl) and a polar anchor (amine) mimics the pharmacophores of several endogenous ligands.
Key Reaction Pathways
-
Sulfonamide Formation: Reaction with aryl sulfonyl chlorides yields sulfonamide derivatives, a common motif in PPAR agonists (similar to Lanifibranor chemistry, though Lanifibranor itself uses an indole-acid chain).[1]
-
Urea/Carbamate Synthesis: Reaction with isocyanates generates urea derivatives, often explored in sEH (Soluble Epoxide Hydrolase) inhibitors .[1]
-
Tetrazole Expansion: The nitrile group can be converted to a tetrazole using Sodium Azide/Zinc Bromide, creating a bioisostere for carboxylic acids (common in Angiotensin II receptor blockers).[1]
Handling & Stability
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at room temperature.
-
Stability: Stable under acidic and neutral conditions.[1] Avoid strong bases in protic solvents unless immediate reaction is intended, to prevent racemization via benzylic proton abstraction (though this is slow for primary amines).[1]
References
-
Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]
-
Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.[1] Link[1]
-
PubChem Compound Summary. "Lanifibranor (Related Pharmacophore Context)." National Center for Biotechnology Information.[1] Link
-
Höhne, M., & Bornscheuer, U. T. (2009).[1] "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42-51.[1] Link[1]
